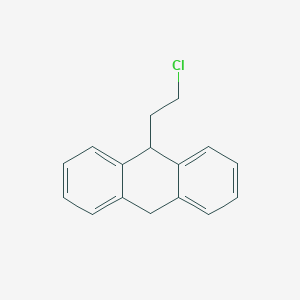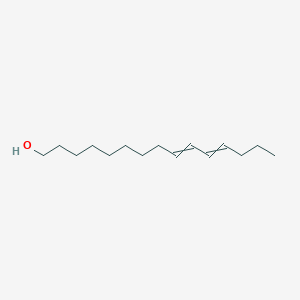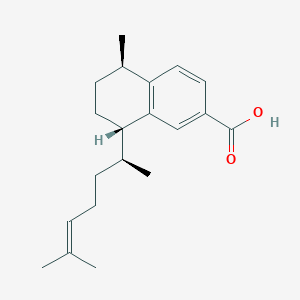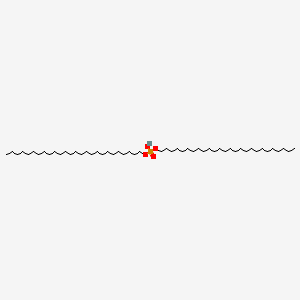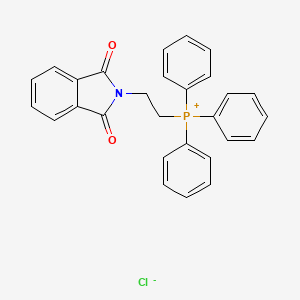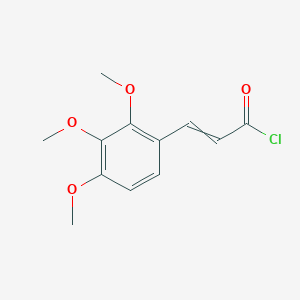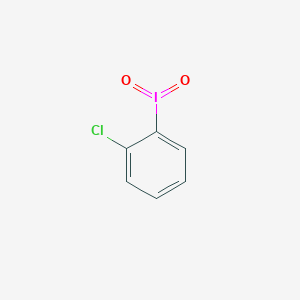
1-Chloro-2-iodylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-iodylbenzene is an organic compound with the molecular formula C₆H₄ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodylbenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, using advanced techniques like continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-iodylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products can include iodylbenzene derivatives.
Reduction: Products may include chlorobenzene or iodobenzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-iodylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and labeling experiments.
Medicine: The compound is explored for its potential in drug development and as a radiolabeling agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-chloro-2-iodylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by nucleophiles or electrophiles through a series of intermediate steps. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents.
Comparación Con Compuestos Similares
- 1-Chloro-2-iodobenzene
- 2-Chloroiodobenzene
- 2-Chlorophenyl iodide
Comparison: 1-Chloro-2-iodylbenzene is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as higher selectivity and yield in specific reactions.
Propiedades
Número CAS |
65386-94-9 |
|---|---|
Fórmula molecular |
C6H4ClIO2 |
Peso molecular |
270.45 g/mol |
Nombre IUPAC |
1-chloro-2-iodylbenzene |
InChI |
InChI=1S/C6H4ClIO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H |
Clave InChI |
MHBUINAQEIQINU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)Cl)I(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


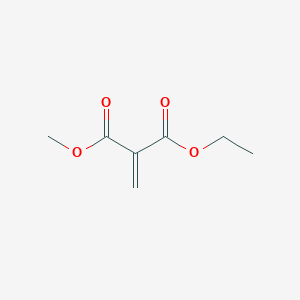
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
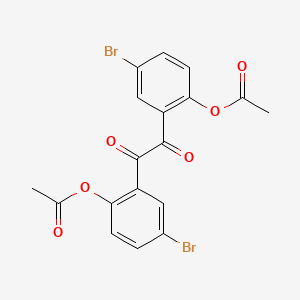
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


